3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Overview
Description
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the arrest of the cell cycle at the G0-G1 stage, preventing the cell from entering the S phase and thus inhibiting cell proliferation .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with monoamine oxidase B, an enzyme involved in the catabolism of monoamine neurotransmitters . The interaction between this compound and monoamine oxidase B is characterized by the formation of a stable enzyme-inhibitor complex, leading to a decrease in enzyme activity. This inhibition is significant in the context of neurodegenerative disorders, where elevated levels of monoamine oxidase B are often observed .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has demonstrated potent cytotoxic activity, leading to cell cycle arrest and apoptosis . The influence of this compound on cell signaling pathways includes the inhibition of cyclin-dependent kinases, which are critical regulators of cell cycle progression . Additionally, this compound has been shown to modulate gene expression, particularly genes involved in apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For instance, its interaction with monoamine oxidase B involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor-enzyme complex . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with persistent inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of neurodegenerative symptoms . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of this compound can influence its biological activity, as some metabolites may retain or even enhance the parent compound’s pharmacological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize predominantly in the mitochondria and nucleus . In the mitochondria, it can interact with mitochondrial enzymes and proteins, affecting cellular respiration and energy production . In the nucleus, this compound can modulate gene expression by binding to DNA and transcription factors . Post-translational modifications, such as phosphorylation and acetylation, may also influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids. This reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar cross-coupling reactions with careful control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2/XPhos), and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) under microwave-assisted conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting neurodegenerative disorders, such as inhibitors of monoamine oxidase B.
Biological Studies: Used in the synthesis of compounds with potential anticancer activities, particularly as CDK2 inhibitors.
Material Science: Due to its photophysical properties, it is explored for applications in material science.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions. This versatility makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBHZDFMBNDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=NN2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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